

An In-depth Technical Guide to the Physicochemical Properties of (±)-Ibuprofen

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Compound of Interest

Compound Name: *N,N-diethyl-3-chloro-2-methylbenzamide*

Cat. No.: B8521507

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Authoritative Note: The requested CAS Number 15952-65-5 could not be correlated with a specific, publicly documented chemical substance in major chemical databases. To fulfill the core requirements of this request for an in-depth technical guide, this document has been prepared using (±)-Ibuprofen (CAS Number: 15687-27-1) as a representative compound. Ibuprofen is a well-characterized active pharmaceutical ingredient (API) that serves as an excellent model for detailing the required physicochemical analyses.

Introduction

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID). Since its introduction in the 1960s, it has become one of the most widely used medications for the management of pain, fever, and inflammation.[1][2][3] As a derivative of propionic acid, its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] The inhibition of these enzymes curtails the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

From a drug development perspective, the efficacy and bioavailability of Ibuprofen are intrinsically linked to its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low aqueous solubility and high permeability. [7] This profile presents distinct challenges in formulation development, where enhancing solubility and dissolution rate is paramount for achieving optimal therapeutic outcomes. This guide provides a comprehensive overview of the core physicochemical properties of racemic Ibuprofen, methodologies for their characterization, and insights into their implications for research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of an API dictate its behavior from synthesis and purification to formulation and in vivo performance. For Ibuprofen, these properties are well-documented and serve as critical quality attributes.

Property	Value	Source(s)
IUPAC Name	(±)-2-(4-(2-methylpropyl)phenyl)propanoic acid	
Synonyms	α-Methyl-4-(isobutyl)phenylacetic acid, 4-Isobutyl-α-methylphenylacetic acid	[4][8][9]
CAS Number	15687-27-1	[4]
Molecular Formula	C ₁₃ H ₁₈ O ₂	[4][10]
Molecular Weight	206.28 g/mol	[4][10]
Appearance	White crystalline powder	[1]
Melting Point	75-78 °C	[1][11]
Boiling Point	157 °C at 4 mmHg	[1][12]
Aqueous Solubility	~21 mg/L at 25 °C	[2][12]
pKa	4.4 - 4.91	[6]
LogP (Octanol/Water)	3.97	[12][13]

Table 1: Summary of Core Physicochemical Properties of (±)-Ibuprofen.

Structural and Thermal Characterization

Polymorphism

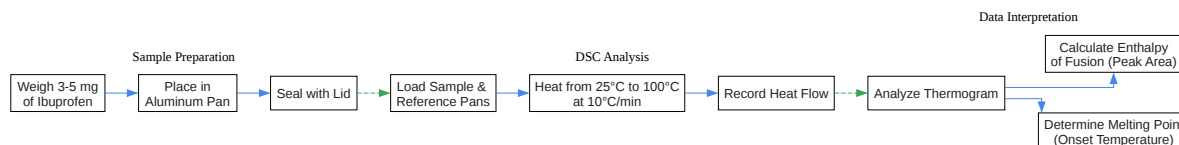
Ibuprofen exists in different crystalline forms, or polymorphs, which have the same chemical composition but different solid-state structures. To date, two crystalline polymorphs of racemic ibuprofen have been identified, designated as Form I and Form II.[14][15] Form I is the thermodynamically stable form at room temperature, with a melting point around 75-77 °C, while Form II is a metastable form that melts at a lower temperature.[14] The presence of different polymorphs can significantly impact manufacturing processes and drug product performance, making polymorphic screening a critical step in pre-formulation.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying and characterizing the thermal properties of a pharmaceutical solid, including its melting point, enthalpy of fusion, and polymorphic transitions.[16]

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[16] This ensures the accuracy of the measured thermal events.
- **Sample Preparation:** Accurately weigh 3-5 mg of Ibuprofen powder into a standard aluminum DSC pan.[16] The sample should be evenly distributed at the bottom of the pan. Crimp the pan with a lid to encapsulate the sample.
- **Method Parameters:**
 - Place the sealed sample pan and an empty reference pan into the DSC cell.
 - Equilibrate the system at 25 °C.
 - Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min). The controlled heating rate is crucial for resolving thermal events.[17]
- **Data Analysis:** The resulting thermogram will show an endothermic peak corresponding to the melting of Ibuprofen. The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.[18] For Form I, a sharp endotherm is expected around 76 °C.[19]

Causality Behind Experimental Choices: A heating rate of 10 °C/min provides a good balance between resolution and sensitivity. A slower rate could offer better resolution of complex transitions, while a faster rate might obscure them.[17] The nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.



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Workflow for DSC analysis of Ibuprofen.

Solubility and Dissociation Characteristics

Aqueous and Organic Solubility

Ibuprofen's carboxylic acid moiety governs its pH-dependent solubility. It is practically insoluble in water (21 mg/L at 25 °C) but readily soluble in many organic solvents like ethanol, methanol, and acetone.[1][2] This low aqueous solubility in acidic environments, such as the stomach, can limit its dissolution rate. As the pH increases to neutral or alkaline, the carboxylic acid deprotonates, forming the more soluble carboxylate salt.[20][21] For example, the solubility of ibuprofen increases significantly from pH 1.2 to pH 6.8.[20]

Determination of the Acid Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For an acidic drug like Ibuprofen, this value is critical as it determines the extent of ionization at different physiological pH values, which in turn affects solubility, absorption, and distribution. Potentiometric titration is a highly accurate and standard method for pKa determination.[22][23]

- **System Calibration:** Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[22][24]
- **Sample Preparation:** Prepare a solution of Ibuprofen (e.g., 0.01 M) in a suitable co-solvent system if necessary (e.g., methanol/water mixture) due to its low aqueous solubility.[23] A

known volume is placed in a jacketed beaker to maintain a constant temperature.

- Titration:
 - Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.
 - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
 - Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the measured pH versus the volume of titrant added to generate a titration curve.
 - The equivalence point is identified from the inflection point of the curve (the steepest part).
 - The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[22]

Self-Validating System: The accuracy of the potentiometric method is validated by the calibration of the pH meter with traceable standards. The use of a standardized titrant ensures the molarity is precisely known. The resulting sigmoidal curve provides a clear inflection point, which is a robust indicator of the equivalence point, making the determination of the half-equivalence point and thus the pKa reliable.[25]

Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for assessing the purity of Ibuprofen and quantifying it in various formulations. It is used to separate the active ingredient from any impurities or degradation products.[26][27]

This protocol is based on a method similar to those described in pharmacopeias.[28]

- Chromatographic System:
 - Column: C18, 150 mm x 4.6 mm, 5 μ m particle size.

- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.1% phosphoric acid in water), often in a gradient or isocratic mode. A typical ratio might be 60:40 (v/v) acetonitrile to buffer.[28]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.[28]
- Column Temperature: 30 °C.
- Standard and Sample Preparation:
 - Standard Solution: Prepare a solution of Ibuprofen reference standard of known concentration (e.g., 0.4 mg/mL) in the mobile phase.
 - Sample Solution: Prepare a solution of the Ibuprofen sample to be tested at a similar concentration.
- Analysis:
 - Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.
 - Record the chromatograms and integrate the peak areas.
- Data Interpretation: The purity of the sample is determined by comparing the area of the main Ibuprofen peak in the sample chromatogram to the total area of all peaks. The identity is confirmed if the retention time of the main peak in the sample matches that of the reference standard.

Causality Behind Experimental Choices: The C18 column is a nonpolar stationary phase that effectively retains and separates moderately nonpolar molecules like Ibuprofen based on their hydrophobicity. The mobile phase composition is optimized to achieve good separation and reasonable run times. UV detection at 220 nm is chosen because it is near the absorbance maximum for Ibuprofen, providing high sensitivity.

Logical workflow for HPLC analysis of Ibuprofen.

Conclusion

The physicochemical properties of (±)-Ibuprofen, particularly its low aqueous solubility, pH-dependent ionization, and crystalline nature, are defining characteristics that govern its development and therapeutic application. A thorough understanding and precise measurement of these properties using validated analytical techniques such as DSC, potentiometric titration, and HPLC are essential for formulation design, quality control, and ensuring the delivery of a safe and effective drug product. The methodologies outlined in this guide represent standard, robust approaches that provide the reliable and accurate data required by researchers, scientists, and drug development professionals in the pharmaceutical industry.

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